molecular formula C13H7F3N2 B12109272 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile

6-(4-(Trifluoromethyl)phenyl)nicotinonitrile

Cat. No.: B12109272
M. Wt: 248.20 g/mol
InChI Key: LRYFFPLWAWMHMK-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is an organic compound with the molecular formula C13H7F3N2 It is a derivative of nicotinonitrile, where the phenyl ring is substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under the action of a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50-100°C, and the reaction time is between 3-9 hours .

Industrial Production Methods

For industrial production, the method involves using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps. This method is advantageous due to the availability of inexpensive raw materials, ease of operation, and high yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-(4-(Trifluoromethyl)phenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H7F3N2

Molecular Weight

248.20 g/mol

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H

InChI Key

LRYFFPLWAWMHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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